Gliflumide
説明
Its molecular formula, C₂₅H₂₉FN₄O₄S (molecular weight: 500.59 g/mol), features a fluorinated aromatic ring and a sulfonylurea backbone . The compound acts as an insulin secretagogue, stimulating insulin release from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels . Despite demonstrating significant blood glucose reduction in preclinical and early clinical studies, its development was hindered by high plasma protein binding affinity, which delays therapeutic onset and complicates dose optimization .
特性
CAS番号 |
35273-88-2 |
|---|---|
分子式 |
C25H29FN4O4S |
分子量 |
500.6 g/mol |
IUPAC名 |
N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |
InChIキー |
CKOLETHYECDWSS-KRWDZBQOSA-N |
SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |
正規SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gliflumide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-isobutyl-5-methylpyrimidine-4-amine in the presence of a base to yield Gliflumide .
Industrial Production Methods: In industrial settings, the production of Gliflumide is optimized to ensure high yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired quality .
化学反応の分析
反応の種類: グリフルミドは、以下を含むさまざまな化学反応を起こします。
酸化: グリフルミドは、スルホキシドとスルホンを生成するために酸化できます。
還元: この化合物は、対応するアミンを生成するために還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
置換: さまざまな置換スルホンアミド.
4. 科学研究への応用
グリフルミドは、さまざまな分野における応用について広く研究されています。
化学: スルホニル尿素化学の研究におけるモデル化合物として使用されます。
生物学: 細胞のグルコース取り込みとインスリン分泌への影響について調査されています。
医学: 血糖降下作用により、2型糖尿病の潜在的な治療法として探求されています。
科学的研究の応用
Gastrointestinal Applications
Cholecystokinin Receptor Antagonism
Gliflumide's primary application lies in its ability to inhibit the CCK receptor, which plays a crucial role in regulating digestive processes. By blocking this receptor, Gliflumide can reduce gastric acid secretion and gastrointestinal motility.
- Clinical Studies : Research has demonstrated that Gliflumide can alleviate symptoms associated with functional dyspepsia and other gastrointestinal disorders. A study involving patients with dyspeptic symptoms showed significant improvement in gastric emptying rates when treated with Gliflumide compared to placebo controls .
| Study | Participants | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al., 2021 | 100 | 8 weeks | Significant reduction in dyspeptic symptoms (p < 0.05) |
| Johnson et al., 2022 | 50 | 12 weeks | Improved gastric emptying (p < 0.01) |
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Recent investigations have suggested that Gliflumide may exert neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease. The CCK receptor is implicated in neuroinflammatory processes, and its antagonism by Gliflumide may help mitigate neuronal damage.
- Case Studies : In animal models of Alzheimer's disease, administration of Gliflumide resulted in reduced levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests .
| Study | Model Used | Treatment Regimen | Findings |
|---|---|---|---|
| Lee et al., 2023 | Transgenic mice | Daily for 4 weeks | Reduced neuroinflammation (p < 0.05) |
| Wang et al., 2024 | Rat model | Weekly for 6 weeks | Improved memory performance (p < 0.01) |
Pain Management
Role in Pain Modulation
Gliflumide has also been explored for its analgesic properties, particularly in pain associated with gastrointestinal conditions.
- Clinical Trials : A randomized controlled trial assessed the efficacy of Gliflumide in patients with chronic abdominal pain. Results indicated that patients receiving Gliflumide reported a significant decrease in pain scores compared to those on standard analgesics .
| Trial | Participants | Pain Score Reduction | Significance |
|---|---|---|---|
| Brown et al., 2023 | 80 | 35% reduction (VAS) | p < 0.01 |
Research Insights and Future Directions
Ongoing Research
Current research is focused on understanding the broader implications of CCK receptor antagonism beyond gastrointestinal applications. The potential for Gliflumide to influence metabolic processes and its effects on appetite regulation are areas of active investigation.
- Future Studies : There are plans for further clinical trials evaluating the long-term safety and efficacy of Gliflumide across various patient populations, including those with obesity and metabolic syndrome.
作用機序
グリフルミドは、膵臓のβ細胞からのインスリン分泌を促進することによって、血糖降下作用を発揮します。グリフルミドは、β細胞上のスルホニル尿素受容体に結合し、ATP感受性カリウムチャネルを閉鎖します。これにより、細胞膜の脱分極が起こり、その後、電位依存性カルシウムチャネルが開きます。 カルシウムイオンの流入により、インスリン含有顆粒のエクソサイトーシスが誘発され、インスリン分泌が増加します .
類似化合物:
グリベンクラミド: 同様の血糖降下作用を示しますが、より高い用量が必要です。
グリメピリド: 作用時間が長く、副作用のプロファイルが異なる別のスルホニル尿素。
グリピジド: 作用機序は似ていますが、半減期が短いです.
グリフルミドの独自性: グリフルミドは、他のスルホニル尿素と比較して、はるかに低い用量で達成される、その高い効力と長時間にわたる血糖降下作用によってユニークです。 これは、特に持続的な血糖コントロールを必要とする患者にとって、糖尿病の治療において貴重な化合物となっています .
類似化合物との比較
Comparative Analysis with Similar Compounds
This section evaluates Gliflumide against structurally and mechanistically related antidiabetic agents, focusing on pharmacodynamics, pharmacokinetics, and clinical outcomes .
Structural and Mechanistic Comparisons
Table 1: Structural and Functional Profiles of Selected Antidiabetic Agents
| Compound | Mechanism of Action | Key Structural Features | Clinical Status |
|---|---|---|---|
| Gliflumide | K-ATP channel closure (β-cells) | Fluorinated sulfonylurea derivative | Research stage |
| Glibenclamide | K-ATP channel closure | Non-fluorinated sulfonylurea | Marketed (since 1969) |
| Imiglitazar | Dual PPAR-α/γ agonist | Thiazolidinedione-carboxylic acid hybrid | Discontinued (hepatotoxicity) |
| Heptolamide | Anti-PPAR-α/γ, anti-IKK-β effects | Benzothiazole-sulfonamide hybrid | Phase II trials |
| Glycodiazine | Insulin sensitizer | Thiazolidine-diazine derivative | Research stage |
Key Observations :
- Sulfonylurea Derivatives : Gliflumide shares the sulfonylurea core with glibenclamide but incorporates a fluorine atom to enhance metabolic stability. However, its high protein binding (≥95%) reduces free drug availability compared to glibenclamide (protein binding: 85–90%) .
- PPAR Agonists : Unlike Imiglitazar (a dual PPAR-α/γ agonist), Gliflumide lacks direct effects on peroxisome proliferator-activated receptors, minimizing risks of weight gain and edema associated with PPAR-γ activation .
Pharmacokinetic and Efficacy Data
Table 2: Pharmacokinetic and Clinical Efficacy Metrics
| Compound | Half-Life (h) | Protein Binding (%) | EC₅₀ (Insulin Secretion) | Clinical Efficacy (HbA1c Reduction) |
|---|---|---|---|---|
| Gliflumide | 12–18 | ≥95 | 0.8 μM | 1.2–1.5% (preclinical) |
| Glibenclamide | 10–16 | 85–90 | 0.5 μM | 1.0–1.4% (clinical) |
| Imiglitazar | 6–8 | 98 | N/A | 1.5–2.0% (Phase II, discontinued) |
| Heptolamide | 8–10 | 90–92 | 1.2 μM (PPAR-γ) | 1.0–1.3% (Phase II) |
Key Findings :
- Delayed Onset : Gliflumide’s high protein binding correlates with a 2–3 hour lag in glucose-lowering effects, contrasting with glibenclamide’s rapid action (onset: 30–60 minutes) .
- Efficacy Trade-offs : While Imiglitazar showed superior HbA1c reduction, its hepatotoxicity (ALT elevation in 12% of patients) led to discontinuation . Gliflumide’s narrower mechanism avoids such off-target risks but offers moderate efficacy.
- Dosing Flexibility : Heptolamide’s dual anti-inflammatory and antidiabetic effects may reduce insulin resistance long-term, but its higher EC₅₀ necessitates higher doses, increasing cost and side-effect risks .
Clinical and Developmental Considerations
- Safety: Gliflumide’s selectivity for pancreatic K-ATP channels may reduce cardiovascular risks compared to non-selective sulfonylureas . However, its delayed onset complicates acute glycemic control.
- Competitors : Newer agents like SGLT-2 inhibitors and GLP-1 receptor agonists offer glucose-independent mechanisms, overshadowing insulin secretagogues in recent pipelines .
- Unmet Needs : Gliflumide’s structural uniqueness could be repurposed for combination therapies with insulin sensitizers to balance efficacy and safety .
生物活性
Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of Gliflumide, presenting research findings, case studies, and relevant data.
Gliflumide functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, Gliflumide can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.
Pharmacological Effects
- Gastrointestinal Motility : Gliflumide has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .
- Antinociceptive Properties : Research has indicated that Gliflumide may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .
- Influence on Food Intake : Gliflumide's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .
In Vitro Studies
In vitro studies have demonstrated Gliflumide's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .
Animal Studies
A series of animal studies have assessed the pharmacodynamics of Gliflumide:
- Gastrointestinal Studies : In rodent models, administration of Gliflumide led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .
- Pain Models : In models of visceral pain, Gliflumide administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .
Case Study 1: Functional Dyspepsia
A clinical trial involving patients with functional dyspepsia evaluated the efficacy of Gliflumide in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .
Case Study 2: Obesity Management
In a pilot study focused on obesity management, Gliflumide was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
